Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of oxazole, pyrazolo[1,5-a]pyrimidine, and carboxylate groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the pyrazolo[1,5-a]pyrimidine core. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its combination of oxazole and pyrazolo[1,5-a]pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 2-(1,3-oxazol-5-yl)-5,7-dioxo-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H18N4O5/c1-2-28-20(27)17-18(25)23(9-8-13-6-4-3-5-7-13)16-10-14(15-11-21-12-29-15)22-24(16)19(17)26/h3-7,10-12,17H,2,8-9H2,1H3 |
InChI Key |
WZNZFDWLXKHMSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=CN=CO3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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